BenchChemオンラインストアへようこそ!

Lomefloxacin mesylate

ophthalmic pharmacokinetics aqueous humor bioavailability corneal penetration

Lomefloxacin mesylate is the methanesulfonate salt of a difluorinated quinolone antibiotic belonging to the second-generation fluoroquinolone class. The compound acts via dual inhibition of DNA gyrase and topoisomerase IV, exerting a concentration-dependent bactericidal effect against a broad spectrum of Gram-negative and Gram-positive organisms.

Molecular Formula C18H23F2N3O6S
Molecular Weight 447.5 g/mol
CAS No. 114394-67-1
Cat. No. B1194515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLomefloxacin mesylate
CAS114394-67-1
Molecular FormulaC18H23F2N3O6S
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.CS(=O)(=O)O
InChIInChI=1S/C17H19F2N3O3.CH4O3S/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;1-5(2,3)4/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H3,(H,2,3,4)
InChIKeyQHLKJRAHRXUJLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lomefloxacin Mesylate (CAS 114394-67-1): A Second-Generation Difluorinated Quinolone for Targeted Scientific and Industrial Procurement


Lomefloxacin mesylate is the methanesulfonate salt of a difluorinated quinolone antibiotic belonging to the second-generation fluoroquinolone class . The compound acts via dual inhibition of DNA gyrase and topoisomerase IV, exerting a concentration-dependent bactericidal effect against a broad spectrum of Gram-negative and Gram-positive organisms. Its molecular formula is C₁₇H₁₉F₂N₃O₃·CH₄O₃S (MW 447.45 Da) and it exists as a racemic mixture . Clinically, lomefloxacin is distinguished from other fluoroquinolones by a prolonged elimination half-life, high tissue penetration, and unique photochemical reactivity that dictates specific handling and formulation requirements .

Why Lomefloxacin Mesylate Cannot Be Freely Substituted By Other Fluoroquinolones: Evidence-Based Procurement Rationale


Fluoroquinolones share a common pharmacophore but display clinically decisive divergence in pharmacokinetic disposition, tissue distribution, metabolic liability, and phototoxic potential . Lomefloxacin undergoes negligible hepatic metabolism, thus avoiding CYP450-mediated drug interactions that represent a significant burden for compounds such as ciprofloxacin and norfloxacin . Critically, lomefloxacin carries a substantially higher phototoxic risk than most other fluoroquinolones, a property linked to its C-8 fluorine substituent and the photoinduced generation of a reactive carbene intermediate . These physicochemical and pharmacokinetic differences mean that simply replacing lomefloxacin mesylate with another in-class agent in a research protocol, formulation matrix, or clinical procurement decision will alter critical performance variables — including ocular penetration, dosing frequency, and safety margins under UV exposure.

Quantitative Head-to-Head Evidence: Where Lomefloxacin Mesylate Outperforms or Differentiates from Ciprofloxacin, Norfloxacin, and Other Fluoroquinolones


Ocular Bioavailability: Lomefloxacin Achieves ~15.8-Fold Higher Aqueous Humor Concentration Than Ciprofloxacin After Topical Instillation

In a direct comparative study in rabbits, a single 50 µL topical dose of 0.3% lomefloxacin yielded an aqueous humor Cmax of 1.62 µg/mL, whereas ciprofloxacin 0.3% produced a Cmax of only 102.8 ng/mL (0.1028 µg/mL) under identical conditions . This represents a ~15.8-fold difference in peak ocular concentration. Lomefloxacin also demonstrated significant efficacy in healing Staphylococcus aureus-induced experimental corneal ulcers, supporting a pharmacokinetic-pharmacodynamic link between ocular penetration and therapeutic outcome .

ophthalmic pharmacokinetics aqueous humor bioavailability corneal penetration

Pharmacokinetic Differentiation: Lomefloxacin Elimination Half-Life Is 1.6-Fold Longer Than Ciprofloxacin, Doubling Systemic Drug Exposure (AUC)

In a randomized crossover study of 12 healthy volunteers receiving single oral doses (lomefloxacin 400 mg vs ciprofloxacin 500 mg), lomefloxacin exhibited a mean terminal half-life of 6.68 ± 1.94 h compared with 4.15 ± 0.92 h for ciprofloxacin (p ≤ 0.01) . Consequently, lomefloxacin's total systemic exposure (AUC) was 24.9 ± 3.13 µg·h/mL versus 11.9 ± 1.89 µg·h/mL for ciprofloxacin — a 2.1-fold difference . Urinary recovery further confirmed the extended residence time: 72.4% of the lomefloxacin dose was recovered unchanged versus 36.1% for ciprofloxacin .

pharmacokinetics half-life AUC once-daily dosing

Complicated Urinary Tract Infections: Once-Daily Lomefloxacin Matches Twice-Daily Ciprofloxacin in Bacteriologic and Clinical Success Rates

A multicenter RCT enrolled 203 patients with complicated UTIs (≥10⁵ CFU/mL) and randomized them to lomefloxacin 400 mg once daily (n=101) or ciprofloxacin 250 mg twice daily (n=102). At 5–9 days post-treatment, bacteriologic success was 97.8% in the lomefloxacin group and 96.8% in the ciprofloxacin group; clinical success was 98.9% in both groups, with no statistically significant difference . Both regimens were well tolerated with no treatment discontinuations due to adverse events .

complicated UTI clinical equivalence once-daily dosing randomized controlled trial

Phototoxicity Risk Stratification: Lomefloxacin Is Among the Most Phototoxic Fluoroquinolones — A Safety Filter for Compound Selection

The established human phototoxicity ranking for fluoroquinolones is: fleroxacin > lomefloxacin, pefloxacin >> ciprofloxacin > enoxacin, norfloxacin, ofloxacin . Lomefloxacin's high phototoxic potential is mechanistically linked to its C-8 fluorine substituent, which upon UV-A irradiation undergoes photo-defluorination to generate a highly reactive carbene intermediate . The singlet oxygen quenching rate constant for lomefloxacin is 1.8 × 10⁷ M⁻¹ s⁻¹, an order of magnitude higher than other fluoroquinolones tested, indicating a distinct photochemical reactivity profile . Clinical incidence of phototoxicity with lomefloxacin is approximately 10% in some patient series .

phototoxicity safety differentiation reactive oxygen species structure-activity relationship

Ophthalmic Tolerability: Lomefloxacin Eye Drops Produce Significantly Less Burning Sensation Than Standard Antibiotics in a Meta-Analysis of Six Phase III Trials

A meta-analysis of six randomized, double-blind or investigator-masked phase III trials (n=582 patients with bacterial conjunctivitis) compared lomefloxacin 0.3% eye drops twice daily with five standard antibiotics: chloramphenicol 0.5% (5×/day), gentamicin 0.3% (4×/day), fusidic acid 1% (2×/day), tobramycin 0.3% (4×/day), and norfloxacin 0.3% (4×/day) . Clinical improvement was comparable across groups, but the duration of burning sensation following instillation was significantly longer in the combined control group than in the lomefloxacin group (p<0.05) . Adverse events were reported in 18 lomefloxacin-treated patients versus 23 control patients, and only one isolate in the lomefloxacin group developed decreased in vitro sensitivity compared to seven in the control group .

ophthalmic tolerability burning sensation patient comfort meta-analysis

Procurement-Driven Application Scenarios for Lomefloxacin Mesylate Based on Quantitative Comparative Evidence


Topical Ophthalmic Formulation Development Targeting Anterior Segment Infections

Lomefloxacin's ~15.8-fold higher aqueous humor penetration compared to ciprofloxacin positions it as a superior candidate for developing topical ophthalmic solutions for bacterial keratitis and conjunctivitis. Formulators can exploit the compound's high corneal permeability to achieve therapeutic intraocular concentrations with lower applied doses or less frequent instillation, potentially improving safety margins while maintaining efficacy. The mesylate salt form further enhances solubility for aqueous-based ophthalmic preparations .

Once-Daily Oral Regimens for Complicated Urinary Tract Infections in Institutional Settings

The demonstrated clinical equivalence of once-daily lomefloxacin 400 mg to twice-daily ciprofloxacin 250 mg in complicated UTIs , coupled with a plasma half-life of 6.68 h , makes lomefloxacin mesylate a rational procurement choice for hospital or long-term care settings where reduced dosing frequency translates directly to lower nursing administration time, improved patient compliance, and streamlined formulary management.

Phototoxicity Research and Photo-Stability Stress Testing of Fluoroquinolone Formulations

Lomefloxacin's well-characterized position as the second-most phototoxic fluoroquinolone in clinical use makes it an essential positive control compound in phototoxicity screening assays and photo-stability stress testing per ICH Q1B guidelines. Research groups investigating fluoroquinolone photodegradation mechanisms, reactive oxygen species generation (¹O₂ quenching rate constant 1.8 × 10⁷ M⁻¹ s⁻¹), or structure-phototoxicity relationships routinely require lomefloxacin mesylate as a reference standard with established quantitative photochemical parameters .

Comparative Pharmacokinetic and Drug Interaction Studies Requiring a Non-Metabolized Quinolone Probe

Because lomefloxacin undergoes negligible hepatic metabolism and lacks significant CYP450-mediated drug interactions , it serves as a valuable comparator probe in pharmacokinetic studies investigating the impact of metabolic drug interactions on fluoroquinolone disposition. Its dual advantage of a long half-life (6.68 h) and predominantly renal elimination (72.4% recovered unchanged in urine) allows researchers to isolate renal clearance mechanisms without confounding by hepatic metabolism.

Quote Request

Request a Quote for Lomefloxacin mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.